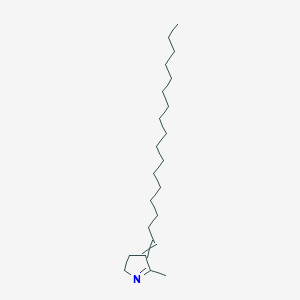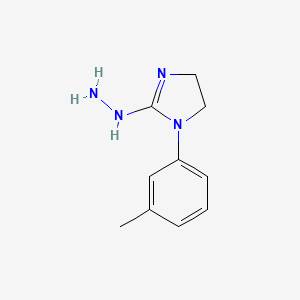
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is a chemical compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a hydrazinyl group attached to a dihydroimidazole ring, which is further substituted with a 3-methylphenyl group. The unique structure of this compound makes it a subject of interest for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using suitable reagents and conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, potentially leading to different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the imidazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.
科学的研究の応用
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for developing new therapeutic agents.
Industry: It may be used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
類似化合物との比較
Similar Compounds
2-Hydrazinyl-1,3-benzothiazole: Known for its anticonvulsant activity.
2-Hydrazinyl-1-phenothiazin-10-ylethanone: Investigated for its anti-inflammatory properties.
Fluorobenzoylthiosemicarbazides: Studied for their antibacterial activity.
Uniqueness
2-Hydrazinyl-1-(3-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific substitution pattern and the presence of both hydrazinyl and dihydroimidazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
195135-94-5 |
|---|---|
分子式 |
C10H14N4 |
分子量 |
190.25 g/mol |
IUPAC名 |
[1-(3-methylphenyl)-4,5-dihydroimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H14N4/c1-8-3-2-4-9(7-8)14-6-5-12-10(14)13-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) |
InChIキー |
CLQTYFARAGPXLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2CCN=C2NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Heptanal, 2-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B15165371.png)
![L-Tyrosyl-3-[(3R)-3-(pyrrolidine-1-carbonyl)-3H-indol-3-yl]-L-alanyl-L-phenylalaninamide](/img/structure/B15165373.png)
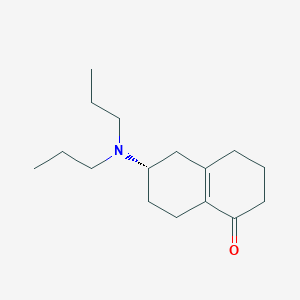
![N-tert-Butyl-N-{[(diethylboranyl)(ethyl)amino]sulfanyl}-1,1-diethylboranamine](/img/structure/B15165385.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B15165396.png)

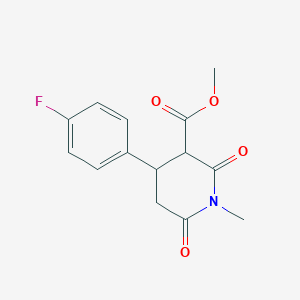
![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
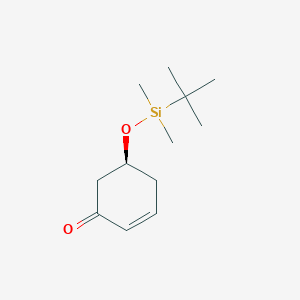
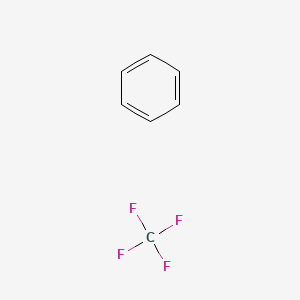
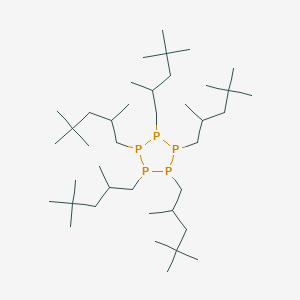
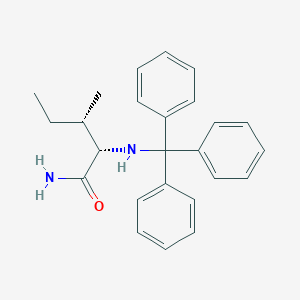
![5-Methyl-6,6-diphenyl-7-oxa-2-selenabicyclo[3.2.0]hept-3-ene](/img/structure/B15165460.png)
